molecular formula C6H14N2 B13339285 (3S,5S)-5-methylpiperidin-3-amine

(3S,5S)-5-methylpiperidin-3-amine

Cat. No.: B13339285
M. Wt: 114.19 g/mol
InChI Key: PQOHPULQDOKUOG-WDSKDSINSA-N
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Description

(3S,5S)-5-methylpiperidin-3-amine is a chiral amine compound with significant importance in various fields of chemistry and pharmacology. Its unique stereochemistry, characterized by the (3S,5S) configuration, makes it a valuable building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-methylpiperidin-3-amine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method includes the reduction of a suitable precursor, such as a piperidine derivative, using chiral catalysts or reagents. For example, the reduction of (3S,5S)-5-methylpiperidin-3-yl]methanol hydrochloride can be achieved using lithium triethylborohydride followed by deprotection steps .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-methylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(3S,5S)-5-methylpiperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drugs for neurological disorders.

    Industry: The compound is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,5S)-5-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it a valuable compound for the synthesis of enantiomerically pure pharmaceuticals and other specialized chemicals.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(3S,5S)-5-methylpiperidin-3-amine

InChI

InChI=1S/C6H14N2/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m0/s1

InChI Key

PQOHPULQDOKUOG-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)N

Canonical SMILES

CC1CC(CNC1)N

Origin of Product

United States

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